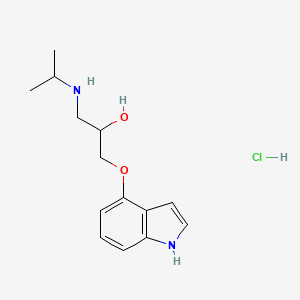
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a glyoxal moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde typically involves the reaction of 3-benzyloxybenzaldehyde with an oxidizing agent. One common method is the oxidation of 3-benzyloxybenzaldehyde using reagents such as nitric acid or potassium permanganate under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the glyoxal group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to alcohols or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, nitric acid, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.
科学研究应用
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets. The glyoxal group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. This can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways. The benzyloxy group can also participate in hydrophobic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
3-Benzyloxybenzaldehyde: Similar in structure but lacks the glyoxal group.
Benzyl glyoxal: Contains a glyoxal group but lacks the benzyloxy substitution on the phenyl ring.
Phenyl glyoxal: Similar to 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde but without the benzyloxy group.
Uniqueness
This compound is unique due to the presence of both the benzyloxy and glyoxal groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C15H12O3 |
|---|---|
分子量 |
240.25 g/mol |
IUPAC 名称 |
2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde |
InChI |
InChI=1S/C15H12O3/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI 键 |
LJAKFMSOCUUCEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8754650.png)

![N-[4-(2-pyrrolidin-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B8754667.png)







![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro](/img/structure/B8754738.png)
